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Compound of Interest

Compound Name: GP1a

Cat. No.: B10768350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation of

Glycoprotein Ia (GP1a), also known as integrin α2, from isolated human platelets. This

procedure is critical for studying the function of GP1a in platelet adhesion, activation, and

signaling, and for identifying its binding partners.

Introduction
Glycoprotein Ia (GP1a) is a key receptor on the surface of human platelets. It forms a

heterodimer with the β1 integrin subunit to create the α2β1 integrin complex, which serves as a

primary receptor for collagen.[1] The interaction between GP1a and collagen is a crucial

initiating event in hemostasis and thrombosis, triggering a cascade of intracellular signaling

events that lead to platelet activation, aggregation, and thrombus formation. The

immunoprecipitation of GP1a allows for its isolation and subsequent analysis, providing

valuable insights into its physiological and pathological roles.

Data Presentation
While the precise yield of immunoprecipitated GP1a can vary depending on donor variability,

platelet count, and antibody efficacy, the following table provides representative quantitative

data that can be expected from the immunoprecipitation of GP1a from human platelets.
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Parameter Representative Value Method of Analysis

Starting Material

- Platelet Count 1-3 x 10^9 platelets
Hemocytometer/Automated

Cell Counter

- Total Protein from Lysate 2-5 mg BCA Protein Assay

Immunoprecipitation

- Anti-GP1a Antibody 5-10 µg Manufacturer's Datasheet

- Protein A/G Agarose Beads 50 µL of 50% slurry Manufacturer's Protocol

Eluted Protein

- Eluted GP1a (estimated) 0.5-2 µg
Western Blot/Mass

Spectrometry (Placeholder)

- Purity >80% (relative to IgG) SDS-PAGE with Silver Staining

Experimental Protocols
This protocol is divided into three main stages: isolation of human platelets, preparation of

platelet lysate, and immunoprecipitation of GP1a.

Stage 1: Isolation of Human Platelets
This stage focuses on obtaining a pure and quiescent platelet population from whole human

blood.[2]

Materials:

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes

Phosphate-Buffered Saline (PBS), pH 7.4

ACD solution (39 mM citric acid, 75 mM sodium citrate, 135 mM dextrose)

Prostaglandin E1 (PGE1) solution (1 mM stock in ethanol)
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Apyrase solution (100 U/mL in PBS)

Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 12 mM NaHCO3, 1 mM

MgCl2, 5.5 mM Glucose, 10 mM HEPES, pH 7.4)

Bovine Serum Albumin (BSA)

Procedure:

Blood Collection: Collect human whole blood into ACD tubes. Mix gently by inversion to

prevent coagulation.

Centrifugation to Obtain Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 20

minutes at room temperature with the brake off.[2] This will separate the blood into three

layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and

platelet-rich plasma (PRP) at the top.

PRP Collection: Carefully aspirate the upper two-thirds of the PRP layer without disturbing

the buffy coat and transfer it to a new conical tube.

Platelet Pelletization: Add PGE1 to the PRP to a final concentration of 1 µM and apyrase to a

final concentration of 0.2 U/mL to prevent platelet activation. Centrifuge the PRP at 1000 x g

for 15 minutes at room temperature to pellet the platelets.

Washing the Platelets: Discard the supernatant and gently resuspend the platelet pellet in

Tyrode's Buffer containing 1 µM PGE1 and 0.2 U/mL apyrase. Repeat the centrifugation at

1000 x g for 15 minutes.

Final Resuspension: Discard the supernatant and resuspend the washed platelet pellet in

Tyrode's Buffer containing 0.35% BSA to the desired concentration (e.g., 1-3 x 10^9

platelets/mL).[3]

Stage 2: Preparation of Platelet Lysate
This stage involves lysing the isolated platelets to solubilize the cellular proteins, including

GP1a.

Materials:
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Isolated human platelets

Ice-cold PBS

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)

Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

Procedure:

Pelleting Platelets: Centrifuge the isolated platelet suspension at 1500 x g for 10 minutes at

4°C.

Washing: Discard the supernatant and wash the platelet pellet once with ice-cold PBS.

Centrifuge again at 1500 x g for 10 minutes at 4°C.

Lysis: Discard the supernatant and add ice-cold Lysis Buffer supplemented with protease

and phosphatase inhibitors to the platelet pellet. A typical volume is 1 mL of lysis buffer per

1-5 x 10^9 platelets.

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure

complete lysis.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris.

Supernatant Collection: Carefully transfer the clear supernatant (platelet lysate) to a new

pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA protein

assay.

Stage 3: Immunoprecipitation of GP1a
This stage describes the specific capture of GP1a from the platelet lysate using an anti-GP1a
antibody.

Materials:
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Platelet lysate

Anti-Integrin alpha 2 (GP1a) antibody (e.g., Rabbit monoclonal clone EPR17349 or

ARC0457)

Rabbit monoclonal IgG isotype control antibody[4][5]

Protein A/G Agarose beads (or magnetic beads)

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, or PBS with 0.1% Tween-

20)

Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5)

Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Procedure:

Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein

A/G agarose bead slurry to 1 mg of platelet lysate. Incubate with gentle rotation for 1 hour at

4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

Antibody Incubation: Add 5-10 µg of the anti-GP1a antibody to the pre-cleared lysate. For a

negative control, add an equivalent amount of the rabbit monoclonal IgG isotype control to a

separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Immunocomplex Capture: Add 50 µL of a 50% slurry of Protein A/G agarose beads to each

tube. Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen

complexes.

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the

supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the

final wash, carefully remove all residual supernatant.

Elution:

For SDS-PAGE and Western Blotting: Add 50 µL of 2x Laemmli sample buffer directly to

the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.abcam.com/en-us/products/primary-antibodies/rabbit-igg-monoclonal-sp137-isotype-control-ab125938
https://www.ebiohippo.com/en/polyclonal-antibodies/rabbit-igg-isotype-control.html
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proteins. The supernatant is ready for loading onto an SDS-PAGE gel.

For Mass Spectrometry or Functional Assays (Non-denaturing elution): Add 50-100 µL of

0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room

temperature with gentle agitation. Pellet the beads and immediately transfer the

supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
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Caption: Workflow for GP1a immunoprecipitation from human platelets.
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Caption: GP1a downstream signaling cascade upon collagen binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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